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molecular formula C10H11NO5 B8528807 2-(5-Methoxy-2-nitrophenyl)-1,3-dioxolane

2-(5-Methoxy-2-nitrophenyl)-1,3-dioxolane

Cat. No. B8528807
M. Wt: 225.20 g/mol
InChI Key: LEJFYDSNJGAHDC-UHFFFAOYSA-N
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Patent
US09181191B2

Procedure details

5-Methoxy-2-nitro-benzaldehyde (30.00 g, 0.1656 mol) and 1,2-bis-trimethylsilanyloxy-ethane (40.6 mL, 0.166 mol) were placed in a 40 mL vial, followed by Methylene chloride (1000 mL, 20 mol). The reaction mixture was then cooled to −78° C., and trimethylsilyl trifluoromethanesulfonate (1 mL, 0.008 mol) was added dropwise under N2. The reaction mixture was allowed to warm up to at 23° C. for 1 day. A solution of saturated K2CO3 (50 mL) was added to quench the reaction, and organic layer was separated. Removal of solvent gave a oily product, which was treated with ether/hexanes to give a pure solid product (37.0 g, 99%). 1H NMR (MeOD) δ: 8.01 (d, J=9.0 Hz, 1H), 7.29 (d, J=2.8 Hz, 1H), 7.05 (dd, J=8.9, 2.9 Hz, 1H), 6.49 (s, 1H), 4.85 (s, 3H), 3.91 (s, 4H). MS (M+1): 226.10.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ether hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:11]([O-:13])=[O:12])=[C:7]([CH:10]=1)[CH:8]=[O:9].C[Si](C)(C)[O:16][CH2:17][CH2:18]O[Si](C)(C)C.C(Cl)Cl>FC(F)(F)S(O[Si](C)(C)C)(=O)=O.C([O-])([O-])=O.[K+].[K+]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:11]([O-:13])=[O:12])=[C:7]([CH:8]2[O:16][CH2:17][CH2:18][O:9]2)[CH:10]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Step Two
Name
Quantity
40.6 mL
Type
reactant
Smiles
C[Si](OCCO[Si](C)(C)C)(C)C
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
ether hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 mL
Type
catalyst
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to at 23° C. for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction, and organic layer
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a oily product, which

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C1)C1OCCO1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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